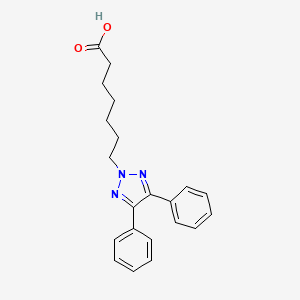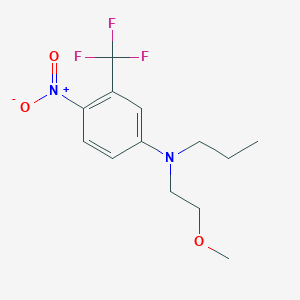
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a benzenamine core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- typically involves multiple steps. One common method involves the reaction of 2-fluoro-5-nitrobenzotrifluoride with N-(2-methoxyethyl)methylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at ambient temperature. The reaction mixture is then extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The final product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group and trifluoromethyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-: Similar structure but with a methyl group instead of a propyl group.
Benzenamine, N-(2-methoxyethyl)-4-methyl-: Lacks the nitro and trifluoromethyl groups.
Uniqueness
Benzenamine, N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group can participate in various redox reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
821776-88-9 |
|---|---|
Fórmula molecular |
C13H17F3N2O3 |
Peso molecular |
306.28 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-4-nitro-N-propyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2O3/c1-3-6-17(7-8-21-2)10-4-5-12(18(19)20)11(9-10)13(14,15)16/h4-5,9H,3,6-8H2,1-2H3 |
Clave InChI |
FNOQBWKHLPHCMP-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
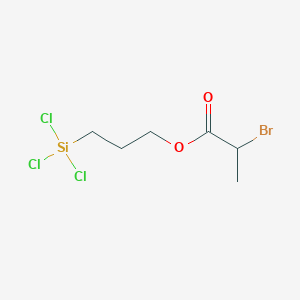
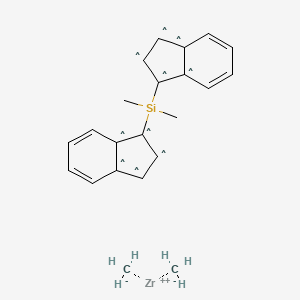
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-](/img/structure/B12546409.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)oxy]-2-(methanesulfonyl)-1-benzofuran-3-ol](/img/structure/B12546411.png)
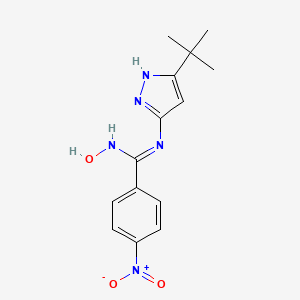
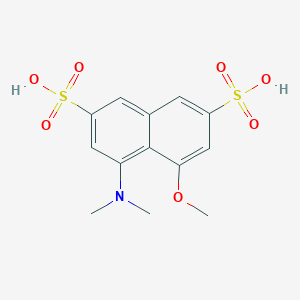
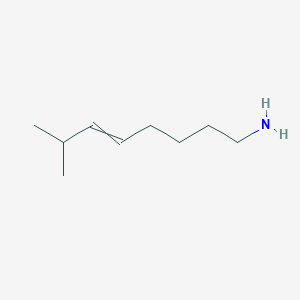
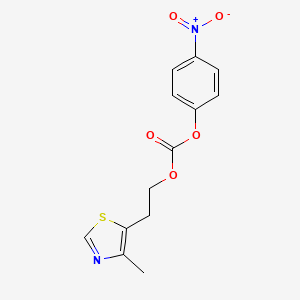
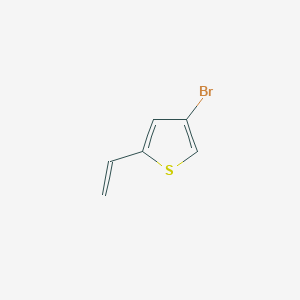
![1-[4-(Phenoxymethyl)phenyl]-2-phenylethan-1-one](/img/structure/B12546454.png)
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
